1-(Pyrrolidin-3-YL)-1H-imidazole
Overview
Description
“1-(Pyrrolidin-3-YL)-1H-imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Scientific Research Applications
Angiotensin II Receptor Antagonism
- Angiotensin II Receptor Antagonists : Compounds related to 1-(Pyrrolidin-3-YL)-1H-imidazole have been investigated for their role as angiotensin II receptor antagonists. These antagonists are crucial in regulating blood pressure and may have therapeutic potential in treating hypertension and related cardiovascular disorders. The paper by Bovy et al. (1993) discusses compounds that exhibited significant antagonistic activity, showing promise in controlling angiotensin-induced blood pressure increases (Bovy et al., 1993).
Cytoprotective Effects
- Cytoprotective Antiulcer Activity : The derivatives of 1-(Pyrrolidin-3-YL)-1H-imidazole have demonstrated cytoprotective effects. Ikeda et al. (1996, 1997) have synthesized and evaluated compounds for their ability to inhibit gastric lesions in rats, suggesting potential applications in treating gastric mucosal ulcers and improving gastrointestinal health (Ikeda et al., 1996); (Ikeda et al., 1997).
Gene Silencing
- Gene Silencing for Renal Diseases : Matsuda et al. (2006) explored pyrrole-imidazole (Py-Im) polyamides, related to 1-(Pyrrolidin-3-YL)-1H-imidazole, as gene-silencing agents. These compounds were studied for their potential to inhibit the expression of TGF-beta1, a gene implicated in progressive renal diseases. This research points to the therapeutic potential of these compounds in treating renal diseases and possibly other TGF-beta1-associated diseases (Matsuda et al., 2006).
Modulation of GABAA Receptors
- Modulation of GABAA Receptors : Grunwald et al. (2006) studied the anxiolytic properties of new series of imidazolones and pyrrolones, which are structurally related to 1-(Pyrrolidin-3-YL)-1H-imidazole. These compounds were tested for their potential to modulate the GABAA receptor response, providing insights into their possible use in treating anxiety-related disorders (Grunwald et al., 2006).
Pharmacokinetics
- Pharmacokinetic Properties : Raskatov et al. (2012) studied the pharmacokinetic properties of pyrrole-imidazole (Py-Im) polyamides, analyzing how their structure influences their distribution and toxicity in vivo. This research is crucial for understanding how these compounds behave in the body and how they can be optimized for therapeutic use (Raskatov et al., 2012).
Future Directions
properties
IUPAC Name |
1-pyrrolidin-3-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNOBWFVDSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672422 | |
Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-YL)-1H-imidazole | |
CAS RN |
64074-20-0 | |
Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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